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Abstract
This application note provides a comprehensive guide to the spectroscopic characterization of

1-(2-Fluoroethyl)piperazine Dihydrochloride (CAS: 1089279-64-0), a key intermediate in

pharmaceutical synthesis. We present detailed, field-proven protocols for structural elucidation

and purity confirmation using a multi-technique approach encompassing Nuclear Magnetic

Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind

experimental choices, such as solvent selection for hydrochloride salts and sample handling for

hygroscopic materials, is explained. This guide is intended for researchers, analytical scientists,

and drug development professionals requiring robust methods for the unambiguous

identification and quality control of this compound.

Introduction
1-(2-Fluoroethyl)piperazine Dihydrochloride is a substituted piperazine derivative utilized as

a building block in the synthesis of various active pharmaceutical ingredients (APIs). The

piperazine moiety is a common scaffold in drug discovery, and precise structural

characterization of its derivatives is critical for ensuring the identity, purity, and quality of

downstream products.[1][2] The presence of the fluoroethyl group and the dihydrochloride salt
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form introduces specific analytical challenges that necessitate a carefully designed

characterization strategy.

Compound Details:

Chemical Name: 1-(2-Fluoroethyl)piperazine Dihydrochloride

CAS Number: 1089279-64-0[3]

Molecular Formula: C₆H₁₅Cl₂FN₂[3]

Molecular Weight: 205.10 g/mol [3]

Structure: 

Figure 1: Chemical Structure

This document outlines the application of fundamental spectroscopic techniques to provide a

complete analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules in solution. For 1-(2-Fluoroethyl)piperazine Dihydrochloride, both ¹H and

¹³C NMR are essential to confirm the carbon skeleton, proton environments, and the presence

of the fluorine substituent.

Expertise & Causality: Solvent Selection
The dihydrochloride salt form of the analyte dictates the choice of NMR solvent. The compound

exhibits poor solubility in non-polar solvents like chloroform-d (CDCl₃). Protic solvents like

deuterium oxide (D₂O) can be used, but will result in the rapid exchange of the acidic N-H

protons with deuterium, rendering them invisible in the ¹H NMR spectrum.[4] To observe all

protons, including the crucial N-H signals that confirm the salt structure, deuterated dimethyl
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sulfoxide (DMSO-d₆) is the solvent of choice.[4][5] It is an excellent polar aprotic solvent for

most hydrochloride salts and slows down the exchange rate of acidic protons.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Fluoroethyl)piperazine
Dihydrochloride into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v

Tetramethylsilane (TMS) as an internal standard.

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. Mild heating

may be applied if necessary.

Instrument Setup: Place the NMR tube in the spectrometer.

Data Acquisition: Acquire ¹H, ¹³C, and optionally, ¹⁹F NMR spectra at a suitable field strength

(e.g., 400 or 500 MHz). Ensure a sufficient number of scans are acquired for good signal-to-

noise ratio, particularly for the ¹³C spectrum.

Workflow for NMR Analysis
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Caption: Workflow for NMR sample preparation and analysis.

Predicted Data & Interpretation
The asymmetry of the molecule means all piperazine and ethyl protons are chemically distinct.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
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Assignment
¹H Chemical

Shift (δ, ppm)
¹H Multiplicity

¹³C Chemical

Shift (δ, ppm)
Notes

-CH₂-F ~4.8 - 5.0
dt (¹JHF ≈ 47
Hz, ³JHH ≈ 4
Hz)

~78 - 80 (d,
¹JCF ≈ 170 Hz)

The fluorine
atom causes
significant
deshielding
and
characteristic
C-F and H-F
coupling.[6]

-N-CH₂-CH₂-F ~3.6 - 3.8 t (³JHH ≈ 4 Hz)
~55 - 57 (d, ²JCF

≈ 20 Hz)

Deshielded by

the adjacent

nitrogen and

fluorine's

inductive effect.

Piperazine Ring ~3.2 - 3.5 m
~48 - 50 and ~42

- 44

Two sets of

broad multiplets

are expected for

the four

inequivalent

methylene

groups on the

protonated ring.

[7]

| N-H₂⁺ | ~9.0 - 11.0 | br s | - | Broad signal due to proton exchange and quadrupolar

broadening. Its presence confirms the salt form.[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups

present in a molecule. It is particularly useful for confirming the presence of the N-H bonds of

the hydrochloride salt and the C-F bond.

Expertise & Causality: Sample Preparation
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As a solid hydrochloride salt, 1-(2-Fluoroethyl)piperazine Dihydrochloride is likely to be

hygroscopic. Absorbed atmospheric moisture can lead to a very broad O-H stretching band in

the spectrum, potentially obscuring key N-H features.[8]

KBr Pellet Method: This traditional method requires mixing the sample with dry potassium

bromide (KBr) and pressing it into a transparent pellet.[9] It is crucial to use KBr that has

been stored in a drying oven and to work quickly to minimize moisture exposure.[10]

Attenuated Total Reflectance (ATR): ATR is a modern, faster alternative that requires minimal

sample preparation.[9] A small amount of the solid powder is simply placed on the ATR

crystal and pressure is applied. This method significantly reduces the risk of moisture

contamination.

Experimental Protocol: ATR-FTIR
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a

background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

Sample Application: Place a small amount of the solid sample (1-2 mg) directly onto the

center of the ATR crystal.

Apply Pressure: Lower the pressure clamp to ensure firm and even contact between the

sample and the crystal surface.

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after

analysis.

Workflow for ATR-FTIR Analysis
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Caption: Workflow for ATR-FTIR data acquisition and analysis.

Predicted Data & Interpretation
The FTIR spectrum will provide a characteristic fingerprint for the molecule.

Table 2: Predicted FTIR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Intensity Notes

3000 - 2500
N-H Stretch
(R₂NH₂⁺)

Strong, Broad

A very broad and
complex
absorption typical
of amine
hydrochloride
salts.[11]

2980 - 2850 C-H Stretch (aliphatic) Medium

Associated with the

CH₂ groups of the

piperazine ring and

ethyl chain.

1600 - 1500 N-H Bend Medium

Asymmetric and

symmetric bending of

the N-H bonds.

1470 - 1420 C-H Bend (scissoring) Medium
Methylene group

deformations.

1100 - 1000 C-F Stretch Strong

A very strong and

distinct peak

characteristic of the

carbon-fluorine bond.

| 1150 - 1050 | C-N Stretch | Medium-Strong | Stretching vibrations of the amine C-N bonds. |

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule,

allowing for the confirmation of its molecular weight and elemental composition.

Expertise & Causality: Ionization Technique
For a polar and pre-charged compound like a hydrochloride salt, Electrospray Ionization (ESI)

is the ideal technique.[12][13] In the ESI source, the compound is sprayed from a solution into

the gas phase, and the solvent evaporates to yield gas-phase ions. For this molecule, analysis
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in positive ion mode will detect the protonated form of the free base, as the hydrochloride salt

dissociates in solution and during the electrospray process.[14]

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or a water/acetonitrile mixture.

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI

source parameters (e.g., capillary voltage, gas flow, temperature) for optimal ionization in

positive mode.

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-

500 amu).

Tandem MS (Optional): To confirm the structure, perform a product ion scan (MS/MS) by

selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID)

to observe its fragmentation pattern.[15]

Workflow for ESI-MS Analysis
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Infuse into
ESI Source

Ionize Sample
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Analyze Ions in
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Confirm Molecular
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Caption: Workflow for ESI-Mass Spectrometry analysis.

Predicted Data & Interpretation
The molecular formula of the free base is C₆H₁₃FN₂. The exact mass can be calculated for

high-resolution mass spectrometry (HRMS) confirmation.

Table 3: Predicted Mass Spectrometry Data (ESI+)
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m/z (amu) Ion Species Notes

~133.11 [M+H]⁺

The protonated molecular
ion of the free base
(C₆H₁₄FN₂⁺). This will be
the base peak.

| ~155.09 | [M+Na]⁺ | A sodium adduct may be observed, especially if there are trace amounts

of sodium salts present. |

Predicted Fragmentation (MS/MS of m/z 133.11):

Loss of ethylene (C₂H₄): A fragment at m/z ~105, corresponding to the piperazine ring with a

-CH₂F group.

Ring Opening/Cleavage: Characteristic piperazine fragments are expected at lower m/z

values.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. It is

primarily used for molecules containing chromophores—conjugated systems or functional

groups that absorb light.

Applicability and Limitations
The 1-(2-Fluoroethyl)piperazine structure lacks a significant chromophore. Saturated aliphatic

amines and the piperazine ring itself do not absorb light in the standard 200-800 nm UV-Vis

range.[17] Therefore, UV-Vis spectroscopy is not a suitable technique for primary identification

or structural confirmation of this compound. However, it serves a valuable purpose in quality

control.

Protocol and Expected Results
Protocol: Prepare a solution of the compound (e.g., 1 mg/mL in deionized water or methanol)

in a quartz cuvette. Record the absorbance spectrum from 200 to 800 nm against a solvent

blank.
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Expected Result: A flat baseline with no significant absorbance peaks is expected.

Utility: The primary application is as a limit test for UV-active impurities. The absence of

absorbance peaks confirms the absence of aromatic or other chromophoric contaminants,

providing an indication of sample purity.[18]

Summary and Conclusion
The combination of NMR, FTIR, and Mass Spectrometry provides a robust and orthogonal

dataset for the complete and unambiguous characterization of 1-(2-Fluoroethyl)piperazine
Dihydrochloride. NMR confirms the precise molecular structure, FTIR identifies key functional

groups and verifies the salt form, while MS validates the molecular weight. UV-Vis

spectroscopy serves as a useful secondary check for purity. Adherence to these protocols will

ensure high confidence in the identity and quality of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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